molecular formula C4H7NO2 B1368128 Morpholin-2-one CAS No. 4441-15-0

Morpholin-2-one

Cat. No. B1368128
CAS RN: 4441-15-0
M. Wt: 101.1 g/mol
InChI Key: ZQHJAAMMKABEBS-UHFFFAOYSA-N
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Description

Morpholin-2-one is a colorless to light yellow solid . It is soluble in water and many organic solvents, such as alcohols and ether solvents . It is used as a chemical reagent .


Synthesis Analysis

Morpholin-2-one can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . This process provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .


Molecular Structure Analysis

Morpholin-2-one has a molecular formula of CHNO. Its average mass is 101.104 Da and its mono-isotopic mass is 101.047676 Da . It contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Morpholin-2-one can undergo a variety of chemical reactions. For instance, it can be functionalized regioselectively in an easy, atom-efficient, and environmentally friendly manner . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides has been developed .


Physical And Chemical Properties Analysis

Morpholin-2-one is a colorless to light yellow solid that is soluble in water and many organic solvents .

Scientific Research Applications

1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones

  • Application Summary : Morpholin-2-ones are used in the synthesis of biologically active targets and drugs. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
  • Methods of Application : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
  • Results or Outcomes : The process yields 38 to 90% and up to 99% ee. Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .

2. Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions

  • Application Summary : Morpholin-2-ones are structural elements of many biologically active substances, as well as useful synthetic intermediates. A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides was developed .
  • Methods of Application : An earth-abundant metal catalyst, copper (I) chloride, in the presence of acetic acid, and with molecular oxygen as the sole oxidant, operating under mild conditions, afforded the desired C–N coupled products .
  • Results or Outcomes : The products themselves may be suitable substrates for functionalized polymers, e.g., poly (β-aminoesters) or even for PROTACs .

3. As a T-type Ca2+ Channel Activity Blocker

  • Application Summary : Morpholin-2-ones can act as blockers for T-type Ca2+ channels . These channels are important in various physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction .
  • Methods of Application : The specific methods of application in this context would involve pharmacological experiments, likely involving cell cultures or animal models .
  • Results or Outcomes : The outcomes of such applications could potentially lead to the development of new therapeutic strategies for conditions related to abnormal T-type Ca2+ channel activity .

4. Cross-Dehydrogenative Coupling with Cyclic Imides

  • Application Summary : Morpholin-2-ones can undergo cross-dehydrogenative coupling with cyclic imides . This reaction is important in the synthesis of various biologically active compounds .
  • Methods of Application : The reaction is typically carried out using a copper (I) chloride catalyst, acetic acid, and molecular oxygen .
  • Results or Outcomes : The products of this reaction have potential applications in medicine, including as anticancer agents, antiepileptics, sedatives, hypnotics, anticonvulsants, hypotensive agents, and antitubercular agents .

5. As a Component in Fungicides

  • Application Summary : Morpholin-2-ones can be used as a component in fungicides . Fungicides are substances that can kill or inhibit the growth of fungi and their spores, which can cause serious damage to plants, especially in agriculture .
  • Methods of Application : The specific methods of application in this context would involve agricultural practices, likely involving the use of sprays or other delivery methods to apply the fungicide to crops .
  • Results or Outcomes : The outcomes of such applications could potentially lead to the prevention of crop diseases and increased agricultural productivity .

6. As a Structural Element in Many Biologically Active Substances

  • Application Summary : Morpholin-2-ones are structural elements of many biologically active substances . These substances can have various biological effects, including therapeutic effects in medicine .
  • Methods of Application : The specific methods of application in this context would involve biochemical experiments, likely involving the synthesis of these substances in a laboratory setting .
  • Results or Outcomes : The outcomes of such applications could potentially lead to the development of new therapeutic drugs or treatments .

Safety And Hazards

Morpholin-2-one is considered hazardous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility, and is toxic in contact with skin or if inhaled .

Future Directions

Morpholin-2-one and its derivatives have potential applications in the pharmaceutical industry. For instance, they can be used as building blocks for peptide synthesis . They are also potentially biologically active and may be suitable substrates for functionalized polymers .

properties

IUPAC Name

morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJAAMMKABEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601224
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-2-one

CAS RN

4441-15-0
Record name 2-Morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
U Trstenjak, J Ilaš, D Kikelj - Synthesis, 2012 - thieme-connect.com
… 3,5-Disubstituted morpholin-2-one 12 is the final … [ 8 ] Another interesting morpholin-2-one derivative is compound 14… while compound 17 is a morpholin-2-one prepared by asymmetric [1…
Number of citations: 28 www.thieme-connect.com
IW Ku, S Cho, MR Doddareddy, MS Jang… - Bioorganic & medicinal …, 2006 - Elsevier
… Herein, we described the synthesis of morpholin-2-one derivatives and assayed them against T-type Ca 2+ channels using two-microelectrode voltage-clamp techniques in Xenopus …
Number of citations: 42 www.sciencedirect.com
G Mlostoń, AM Pieczonka, KA Ali, A Linden… - Arkivoc, 2012 - zora.uzh.ch
A novel approach for the synthesis of morpholin-2-one derivatives from dialkyl dicyanofumarates and β-amino alcohols is presented. The reaction takes place under mild conditions via …
Number of citations: 6 www.zora.uzh.ch
C Kashima, K Harada - The Journal of Organic Chemistry, 1989 - ACS Publications
… Results and Discussion The rate constants for the hydrolysis of 4-benzylmorpholin-2-one (la) to the corresponding hydroxy carboxylic acid 3a are shown in Table I. Hydrolysis occurred …
Number of citations: 14 pubs.acs.org
G Mlostoń, A Wroblewska, A Linden… - Asian Journal of …, 2015 - Wiley Online Library
… The products formed thereby were identified as bicyclic derivatives of morpholin-2-one. Both 1,3-oxazolidines and morpholin-2-ones were used for the nucleophilic trifluoromethylation …
Number of citations: 7 onlinelibrary.wiley.com
CM Shafer, TF Molinski - The Journal of Organic Chemistry, 1996 - ACS Publications
… The more familiar morpholin-2-one 4b has been utilized in synthesis of α-amino acids by stereoselective alkylation 2,3 and the synthesis of β-hydroxy-substituted amino acids via …
Number of citations: 53 pubs.acs.org
YB Kim, EH Choi, G Keum, SB Kang, DH Lee… - Organic …, 2001 - ACS Publications
… We report an efficient synthetic method of novel morpholin-2-one derivatives 7, a new skeleton in these series, by reacting isocyanides 6 with the bifunctional starting material 4 and α-…
Number of citations: 92 pubs.acs.org
S Meninno, A Lattanzi - The Journal of Organic Chemistry, 2023 - ACS Publications
… Morpholin-2-one 4d showed a lower ee value (70% ee), likely ascribed to partial racemization … reagent, the corresponding morpholin-2-one 4e was isolated in 73% yield and 63% ee. …
Number of citations: 4 pubs.acs.org
VA Pal'chikov, IS Zarovnaya, PG Dul'nev - Russian Journal of Organic …, 2018 - Springer
… we isolated both intermediate product 26 and final morpholin-2-one 27. The low solubility of … data), after 4 h spectrally pure morpholin-2-one 28 was isolated from the reaction mixture by …
Number of citations: 4 link.springer.com
D Bardiot, K Thevissen, K De Brucker… - Journal of Medicinal …, 2015 - ACS Publications
… In this study, we describe the structural modifications of the morpholin-2-one core to improve the plasmatic stability of 1. In addition, we report on further optimization of the series …
Number of citations: 24 pubs.acs.org

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